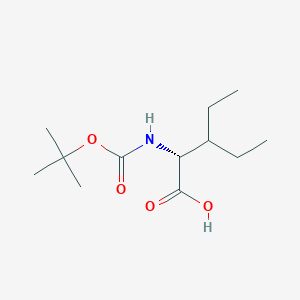

(R)-Boc-2-amino-3-ethyl-pentanoic acid

描述

Significance of Non-Proteinogenic Amino Acids as Molecular Building Blocks

In the realm of chemical biology and drug discovery, the 20 canonical proteinogenic amino acids form the fundamental basis of life. However, the exploration of non-proteinogenic amino acids (NPAAs), also known as unnatural amino acids (UAAs), has unlocked vast new possibilities for scientific advancement. nbinno.comnih.gov These compounds, which are not naturally encoded in the genetic code for protein synthesis, serve as powerful tools and versatile molecular building blocks. nih.govsigmaaldrich.com Their structural diversity is virtually unlimited, allowing for the construction of novel molecular scaffolds and combinatorial libraries for drug development. sigmaaldrich.comcpcscientific.com

The incorporation of NPAAs into peptide structures is a key strategy for overcoming the limitations of natural peptides as therapeutic agents. nih.govnih.gov Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteolytic enzymes in the body. nbinno.comcpcscientific.com By strategically replacing a natural amino acid with an NPAA, researchers can create peptidomimetics—molecules that mimic the structure of natural peptides but with enhanced properties. sigmaaldrich.com These modifications can significantly improve metabolic stability, increase resistance to enzymatic breakdown, and thereby extend the molecule's half-life and bioavailability. nbinno.comnih.govbohrium.com

Furthermore, NPAAs are instrumental in fine-tuning the biological activity and specificity of peptides. The unique side chains and stereochemistry of these building blocks can introduce conformational constraints, altering the three-dimensional structure of a peptide. sigmaaldrich.com This structural control is crucial for optimizing the binding affinity and selectivity of a drug candidate for its specific biological target, which can lead to enhanced potency and a reduction in off-target side effects. sigmaaldrich.com Consequently, NPAAs are indispensable in modern medicinal chemistry for developing next-generation peptide-based therapeutics with improved pharmacokinetic profiles. nih.govnbinno.com

Overview of (R)-Boc-2-amino-3-ethyl-pentanoic acid within the Unnatural Amino Acid Landscape

This compound is a specific example of a non-proteinogenic amino acid designed for use in organic synthesis, particularly in the construction of novel peptides and peptidomimetics. As an unnatural amino acid, it provides a unique structural motif that is not found among the common amino acids. Its structure features a pentanoic acid backbone with a bulky 3-ethyl group, which imparts significant steric hindrance. This characteristic is valuable for influencing the conformational properties of a peptide chain into which it is incorporated.

A key feature of this compound is the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. The Boc group is a widely used protecting group in peptide synthesis because it is stable under many reaction conditions but can be removed cleanly under specific acidic conditions. organic-chemistry.org This allows for the sequential and controlled addition of amino acids to a growing peptide chain, a cornerstone of solid-phase peptide synthesis. The (R)-configuration at the alpha-carbon makes it an enantiomerically pure chiral building block, which is critical in drug development where specific stereoisomers often exhibit desired biological activity while others may be inactive or cause unwanted effects. chemimpex.com

This compound serves as a valuable building block for chemists to create complex, custom-designed molecules with tailored properties. chemimpex.com Its integration into a peptide sequence can enhance stability against degradation and modulate its interaction with biological targets.

Chemical Compound Data

Below is an interactive table detailing the properties of this compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| CAS Number | MFCD12545944 |

| Canonical SMILES | CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C |

| Physical Description | Biochemical for proteomics research |

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-ethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8(7-2)9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFUADFCRJVRNH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210769 | |

| Record name | D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-39-7 | |

| Record name | D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-3-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Norvaline, N-[(1,1-dimethylethoxy)carbonyl]-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for R Boc 2 Amino 3 Ethyl Pentanoic Acid

Strategies for Chiral Alpha-Amino Acid Synthesis

The synthesis of chiral α-amino acids is a well-established field, with several powerful strategies developed to control stereochemistry. These methods can be broadly categorized into asymmetric alkylation approaches, diastereoselective synthesis methods, and more recently, electrocatalytic cross-coupling reactions.

Asymmetric Alkylation Approaches

Asymmetric alkylation of glycine (B1666218) enolate equivalents is a cornerstone of α-amino acid synthesis. This strategy involves the deprotonation of a glycine derivative to form a prochiral enolate, which then reacts with an electrophile, such as an alkyl halide. The stereochemical outcome of the reaction is controlled by a chiral auxiliary or a chiral phase-transfer catalyst.

One common approach utilizes a chiral glycine imine ester, where the imine is derived from a chiral amine. The alkylation of the corresponding enolate proceeds with facial selectivity dictated by the chiral auxiliary. For instance, the alkylation of glycine imines using a Cinchona-functionalized crown ether-strapped calix nih.govarene as a phase-transfer catalyst has shown excellent catalytic performance, affording α-alkylated glycinates with high yields and enantiomeric excesses (ee). acs.org While not specifically demonstrated for the synthesis of (R)-2-amino-3-ethyl-pentanoic acid, this method's broad applicability to various alkyl halides suggests its potential. acs.org

Another powerful method involves the use of chiral nickel(II) complexes of glycine Schiff bases. These complexes serve as inexpensive and readily available glycine equivalents. Alkylation of these complexes, particularly those containing a benzylproline moiety as a chiral auxiliary, proceeds with high thermodynamic diastereoselectivity.

| Catalyst/Auxiliary | Electrophile | Diastereomeric/Enantiomeric Excess | Reference |

| Cinchona-functionalized crown ether-strapped calix nih.govarene | Benzyl bromide | 98% yield, 99.9% ee | acs.org |

| Ni(II) complex with benzylproline auxiliary | Various alkyl halides | High diastereoselectivity |

This table presents representative data for asymmetric alkylation methods applicable to α-amino acid synthesis.

Diastereoselective Synthesis Methods

Diastereoselective synthesis methods rely on the use of a chiral auxiliary covalently attached to the amino acid precursor. The existing stereocenter in the auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation.

A well-established strategy involves the alkylation of enolates derived from chiral oxazolidinones. These auxiliaries, often derived from readily available amino alcohols, provide a rigid framework that effectively shields one face of the enolate, leading to highly diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid.

Another approach involves the diastereoselective alkylation of β-amino esters. Studies have shown that the alkylation of β-amino ester enolates can proceed with high diastereoselectivity. nih.gov While this method directly yields β-amino acids, it highlights the principle of using substrate-controlled diastereoselection. For the synthesis of α-amino acids, chiral amides derived from β-alanine have been alkylated with moderate to good diastereoselectivity. For example, the alkylation of the dianion of N',N'-Bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide with ethyl iodide resulted in a diastereomeric ratio of 82:18. scielo.brscielo.br

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio/Excess | Reference |

| N',N'-Bis(alpha-phenylethyl)amide | Ethyl Iodide | 82:18 dr | scielo.brscielo.br |

| Oxazolidinone | Various alkyl halides | High de |

This table illustrates the diastereoselectivity achieved using different chiral auxiliaries in the synthesis of amino acids.

Electrocatalytic Cross-Coupling in Unnatural Amino Acid Synthesis

Recent advancements in synthetic methodology have introduced electrocatalytic cross-coupling as a powerful tool for the synthesis of unnatural amino acids. This approach offers a sustainable and efficient alternative to traditional methods. While specific applications to the synthesis of (R)-Boc-2-amino-3-ethyl-pentanoic acid are not yet widely reported, the general principles are highly relevant.

Palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds has been successfully applied to the stereoselective synthesis of various β-alkylated α-amino acids. nih.govacs.org This method utilizes a directing group to achieve site-selective C-H activation and subsequent alkylation. The stereochemistry is often controlled by the inherent chirality of the amino acid starting material. This strategy holds promise for the direct introduction of the ethyl group at the β-position of a suitable precursor to afford the desired product.

Optimization of Synthetic Routes for Enantiopure this compound

The development of an efficient and scalable synthesis of enantiopure this compound requires careful optimization of the chosen synthetic route. Key parameters for optimization include:

Stereoselectivity: Maximizing the diastereomeric or enantiomeric excess is paramount. This can be achieved by screening different chiral auxiliaries, catalysts, solvents, and reaction temperatures. For instance, in diastereoselective alkylations, the choice of the chiral auxiliary and the reaction conditions can have a profound impact on the stereochemical outcome.

Scalability: A synthetic route that is effective on a small scale may not be practical for large-scale production. Optimization for scalability involves considering the cost and availability of reagents, the safety of the procedures, and the ease of purification.

Protecting Group Strategy: The choice of protecting groups for the amino and carboxyl functionalities must be orthogonal, allowing for their selective removal without affecting other parts of the molecule. The Boc group for the amine and a simple ester for the carboxylic acid are a common and effective combination.

While specific optimization studies for this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis provide a clear framework for achieving this goal. The selection of a robust stereoselective method, coupled with systematic optimization of reaction parameters, will be key to developing a practical and efficient synthesis of this valuable chiral building block.

Chemical Derivatization and Functionalization of R Boc 2 Amino 3 Ethyl Pentanoic Acid

Strategies for Side Chain Modification

The aliphatic and unactivated nature of the 3-ethylpentyl side chain of (R)-Boc-2-amino-3-ethyl-pentanoic acid presents a significant challenge for selective modification. Direct functionalization of such C-H bonds typically requires advanced synthetic strategies.

Recent advancements in C-H functionalization offer potential pathways for modifying such inert aliphatic side chains. researchgate.net Methodologies involving transition-metal catalysis, such as those employing palladium, rhodium, or ruthenium, have been developed for the directed or non-directed functionalization of C(sp³)–H bonds. researchgate.netrsc.org For a molecule like this compound, a directing group strategy could potentially be employed, where a coordinating group temporarily installed on the molecule guides a metal catalyst to a specific C-H bond on the side chain. ntu.ac.uk However, the lack of inherent activating functional groups on the 3-ethylpentyl side chain makes non-directed C-H functionalization challenging, often leading to issues with regioselectivity. researchgate.net

Another approach is through radical-mediated reactions . nih.gov Photoredox catalysis, for instance, can generate radical intermediates that can participate in C-H functionalization reactions. nih.govacs.org These methods can sometimes overcome the limitations of traditional catalysis by enabling reactions at unactivated positions. The application of such methods to the 3-ethylpentyl side chain would likely require careful optimization of reaction conditions to control the site of functionalization.

Late-stage functionalization is a concept that has gained considerable traction, particularly in the context of modifying complex molecules like peptides. nih.gov These methods are designed to introduce chemical modifications at the final stages of a synthesis. While many examples focus on more reactive side chains like tryptophan or cysteine, the principles could be adapted for aliphatic residues. nih.govacs.org For the 3-ethylpentyl group, this could involve the introduction of a handle for further modification, although this remains a synthetic challenge.

A hypothetical strategy for the modification of the 3-ethylpentyl side chain is outlined in the table below.

| Strategy | Description | Potential Reagents/Catalysts | Challenges |

| Directed C-H Functionalization | Installation of a directing group to guide a metal catalyst to a specific C-H bond for subsequent reaction (e.g., arylation, olefination). | Palladium, Rhodium, or Ruthenium catalysts with a suitable directing group. | Requires additional synthetic steps to install and remove the directing group; steric hindrance may impede catalyst coordination. |

| Non-Directed C-H Functionalization | Use of highly reactive intermediates to functionalize the most accessible or reactive C-H bonds. | Strong oxidants, radical initiators. | Lack of regioselectivity, potential for over-oxidation or side reactions at other positions. |

| Radical-Mediated Functionalization | Generation of a radical on the side chain, which can then be trapped by a suitable reagent. | Photoredox catalysts, radical initiators (e.g., peroxides). | Controlling the site of radical formation; potential for competing radical processes. |

Transformations of the Alpha-Carboxylic Acid and Amine Functionalities

The alpha-carboxylic acid and the N-Boc protected amine are the most readily accessible functional groups for derivatization in this compound.

The alpha-carboxylic acid can undergo standard transformations such as esterification and amidation . Esterification can be achieved using various methods, including Fischer esterification with an alcohol under acidic conditions, or through activation of the carboxylic acid followed by reaction with an alcohol. For sterically hindered amino acids, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction. core.ac.uk

Amide bond formation is a cornerstone of peptide synthesis and is a key transformation for this molecule. luxembourg-bio.com Due to the steric hindrance posed by the 3-ethylpentyl group, standard peptide coupling reagents may require optimization for efficient reaction. researchgate.net Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.comrsc.org The choice of reagent, base, and solvent is critical to ensure high yields and minimize racemization. researchgate.net For particularly challenging couplings involving bulky amino acids, more potent activating agents or specialized protocols may be necessary. researchgate.net

The N-Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with HCl in dioxane. reddit.com This deprotection reveals the primary amine, which can then participate in further reactions, such as acylation, alkylation, or sulfonylation. The choice of deprotection conditions is important, especially if other acid-sensitive functional groups are present in the molecule. reddit.com

The table below summarizes common transformations for these functional groups.

| Functional Group | Transformation | Reagents and Conditions | Product |

| α-Carboxylic Acid | Esterification | R'OH, Acid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., DCC/DMAP) | Ester |

| α-Carboxylic Acid | Amidation | R'NH₂, Coupling agents (e.g., HATU, HBTU), Base (e.g., DIPEA) | Amide |

| N-Boc Amine | Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane | Primary Amine |

| Primary Amine (after deprotection) | Acylation | Acyl chloride or anhydride, Base | N-Acyl derivative |

| Primary Amine (after deprotection) | Alkylation | Alkyl halide, Base | N-Alkyl derivative |

Integration into Complex Molecular Architectures

The unique structural features of this compound, particularly its bulky and hydrophobic side chain, make it an interesting building block for the synthesis of complex molecules with tailored properties.

Beyond peptides, this amino acid can be incorporated into a variety of natural product-like scaffolds . Many natural products contain unusual amino acid residues that are critical for their biological function. rsc.org The synthesis of analogues of these natural products with (R)-2-amino-3-ethyl-pentanoic acid could lead to new compounds with altered or improved activities. The synthetic handle of the carboxylic acid and amine allows for its integration into macrolactams, depsipeptides, and other complex architectures through standard synthetic methodologies.

The table below provides examples of how the incorporation of such a bulky, non-canonical amino acid could impact the properties of complex molecules.

| Molecular Architecture | Potential Impact of (R)-2-amino-3-ethyl-pentanoic acid Incorporation | Example Application |

| Peptides | - Induces specific backbone conformations (e.g., β-turns, β-sheets). nih.govreddit.com- Increases proteolytic stability.- Enhances receptor binding through steric interactions.- Modulates hydrophobicity and membrane permeability. nih.gov | Development of novel peptide therapeutics with improved pharmacokinetic properties. |

| Natural Product Analogues | - Alters the overall three-dimensional shape of the molecule.- Modifies interactions with biological targets.- Improves metabolic stability. | Creation of new bioactive compounds with potentially enhanced potency or selectivity. |

| Peptidomimetics | - Serves as a scaffold for creating novel molecular shapes.- Introduces steric bulk to probe binding pockets of enzymes or receptors. | Design of enzyme inhibitors or receptor antagonists. |

Applications of R Boc 2 Amino 3 Ethyl Pentanoic Acid in Peptide and Peptidomimetic Research

Core Building Block in Peptide Synthesis

(R)-Boc-2-amino-3-ethyl-pentanoic acid is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptide chains. The tert-butoxycarbonyl (Boc) group on the α-amino function serves as a temporary protecting group, preventing unwanted reactions during the coupling of sequential amino acids. nih.govpeptide.com The Boc group is stable under the basic or neutral conditions used for peptide bond formation but can be readily and selectively removed with mild acids, such as trifluoroacetic acid (TFA), to allow for chain elongation. nih.govpeptide.com

The incorporation of this sterically hindered amino acid into a peptide sequence, however, presents synthetic challenges. bioengineer.org The bulky diethyl groups can significantly slow down the kinetics of the coupling reaction. acs.orgresearchgate.net To overcome this, specialized, highly efficient coupling reagents and optimized reaction conditions are often necessary to ensure the complete formation of the peptide bond between the hindered amino acid and the growing peptide chain. researchgate.netnih.gov Despite these challenges, its successful incorporation provides access to novel peptide structures that are not achievable with standard proteinogenic amino acids. peptide.comnih.gov

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. ethz.ch this compound is a key component in the design of such molecules due to the profound conformational effects of its α,α-diethylglycine (Deg) core.

Modulation of Peptide Conformation and Stability

The substitution of a standard amino acid with a residue derived from (R)-2-amino-3-ethyl-pentanoic acid drastically restricts the rotational freedom of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles. researchgate.net This steric hindrance limits the available conformational space, forcing the peptide into more defined secondary structures.

Research on peptides containing acyclic α,α-dialkylated amino acids like diethylglycine has shown that they strongly favor extended conformations in solution. nih.gov Specifically, homopeptides of diethylglycine are known to adopt a fully planar, extended C5-conformation. researchgate.net This contrasts sharply with less hindered non-proteinogenic amino acids like α-aminoisobutyric acid (Aib), which are known helix-formers. researchgate.net This predictable influence allows chemists to precisely control the local geometry of a peptide chain, which is critical for mimicking the bioactive conformation of a natural peptide ligand or disrupting a protein-protein interaction. sdu.dk

The introduction of such a constrained residue can also significantly enhance the peptide's resistance to proteolytic enzymes. ethz.ch The bulky side chains can sterically shield the adjacent peptide bonds from the active sites of proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

| Feature | Effect of Incorporating (R)-2-amino-3-ethyl-pentanoic acid | Reference |

| Backbone Conformation | Induces highly restricted phi (φ) and psi (ψ) angles. | researchgate.net |

| Preferred Structure | Strongly favors extended C5 conformations in solution. | nih.gov |

| Proteolytic Stability | Increases resistance to enzymatic degradation. | ethz.ch |

Influence on Receptor Affinity and Selectivity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which governs its ability to bind to a specific biological target, such as a receptor or enzyme. nih.gov By incorporating (R)-2-amino-3-ethyl-pentanoic acid, researchers can lock a peptide into a conformation that is optimal for binding, thereby enhancing its affinity and potency. doi.org

The rigid structure conferred by this amino acid can also improve receptor selectivity. A conformationally constrained peptide may fit precisely into the binding pocket of its intended target receptor while being unable to adapt to the binding sites of off-target receptors, thus reducing potential side effects. nih.gov For instance, modifying a peptide ligand with constrained amino acids can alter its binding profile, sometimes enhancing affinity for one receptor subtype over others. While specific studies detailing the receptor affinity of peptides containing (R)-2-amino-3-ethyl-pentanoic acid are not broadly published, the principle is a well-established strategy in medicinal chemistry for developing more selective therapeutic agents. nih.govnih.gov

Contribution to Bioactive Peptide Research

The ability to create conformationally defined and proteolytically stable peptides using building blocks like this compound is crucial for advancing research into bioactive peptides. nih.govresearchgate.net These engineered peptides serve as powerful molecular probes and potential therapeutic leads. nih.gov

Exploration of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to countless cellular processes and are implicated in numerous diseases. nih.govnih.gov However, targeting the large, flat interfaces involved in PPIs with traditional small molecules is notoriously difficult. rsc.org Peptides and peptidomimetics, which can mimic larger surface areas of one of the protein partners, are ideal candidates for inhibiting these interactions. sdu.dknih.gov

The incorporation of (R)-2-amino-3-ethyl-pentanoic acid can help stabilize a peptide in the specific conformation (e.g., an extended strand) required to bind to a protein surface and disrupt a key PPI. nih.govsdu.dk By pre-organizing the peptide into its bioactive shape, the entropic penalty of binding is reduced, potentially leading to higher affinity inhibitors. sdu.dk These stabilized peptides can be used as research tools to probe the function of specific PPIs or as starting points for the development of new therapeutics for diseases driven by aberrant protein interactions, such as cancer and neurodegenerative disorders. nih.govmdpi.com

Enzyme Function Elucidation

Peptides that act as enzyme inhibitors are vital for both biochemical research and medicine. americanpeptidesociety.orgnih.gov Designing a peptide to fit snugly into the active site of an enzyme requires precise control over its conformation. By using conformationally constrained amino acids like (R)-2-amino-3-ethyl-pentanoic acid, researchers can design peptide-based inhibitors with enhanced potency and specificity. researchgate.net

The structural rigidity imparted by this amino acid helps to orient the key interacting side chains of the peptide in a way that maximizes binding to the enzyme's active site. americanpeptidesociety.org Furthermore, the increased stability against proteolysis ensures that the inhibitory peptide remains intact long enough to exert its effect in biological assays. These tailored inhibitors are invaluable for studying the mechanisms of enzyme action and for validating enzymes as potential drug targets. americanpeptidesociety.org

Biotechnological and Biochemical Research Applications of R Boc 2 Amino 3 Ethyl Pentanoic Acid Derivatives

Site-Specific Incorporation into Proteins via Chemical Aminoacylation (in vitro/ex vivo studies)

No specific studies documenting the site-specific incorporation of (R)-Boc-2-amino-3-ethyl-pentanoic acid into proteins via chemical aminoacylation were identified. This process would typically involve attaching the amino acid to a specific tRNA molecule, which then delivers it to the ribosome for incorporation into a growing polypeptide chain at a designated site.

Engineering of Enzymes and Biocatalysts with Enhanced Properties

There is no available research demonstrating the use of this compound for the purpose of engineering enzymes or biocatalysts. Such research would involve incorporating this amino acid into an enzyme's structure to potentially alter its stability, substrate specificity, or catalytic activity.

Development of Advanced Research Probes and Tools

The use of this compound as a foundational component for creating advanced research probes (e.g., photo-crosslinkers, fluorescent labels) has not been described in the scientific literature.

Applications in Investigating Biological Processes (e.g., protein interactions, enzyme functions)

No published examples were found where derivatives of this compound have been used to investigate biological processes such as protein-protein interactions or to elucidate enzyme mechanisms.

Conformational Analysis and Spectroscopic Characterization of R Boc 2 Amino 3 Ethyl Pentanoic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of molecules. For complex organic molecules like (R)-Boc-2-amino-3-ethyl-pentanoic acid, a combination of methods is often employed to gain a comprehensive understanding of their atomic arrangement and bonding.

Vibrational spectroscopy, which includes Infrared (IR), Raman, and Hyper-Raman techniques, provides a wealth of information about the molecular vibrations and, consequently, the structure of a compound. These methods are particularly powerful in the analysis of non-proteinogenic amino acids, where unique side chains can give rise to distinct spectral signatures.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands are expected for the N-H and C=O stretching vibrations of the carbamate (B1207046) group, the O-H and C=O stretching of the carboxylic acid, and the various C-H stretching and bending modes of the alkyl side chain. The tert-butoxycarbonyl (Boc) protecting group has a strong characteristic C=O stretching band typically observed around 1680-1720 cm⁻¹. The exact positions of these bands can be sensitive to the local molecular environment and hydrogen bonding, thus providing clues about the conformational state.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. In the context of non-proteinogenic amino acids, Raman spectroscopy can provide valuable information about the carbon skeleton and the side chain conformations. For instance, the C-C stretching and CH₂/CH₃ bending regions of the spectrum can be used to probe the geometry of the 3-ethyl-pentanoic side chain.

Hyper-Raman Spectroscopy: Hyper-Raman spectroscopy is a nonlinear optical technique that can provide vibrational information that is forbidden in both IR and Raman spectroscopy. This can be particularly useful for complex molecules with high symmetry or for studying vibrational modes that are otherwise silent. For non-proteinogenic amino acids, Hyper-Raman can offer additional insights into the vibrational landscape, aiding in a more complete structural assignment. Studies on various amino acids have shown that Hyper-Raman spectra can reveal unique features, especially for the carboxylate group.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | IR | Broad band due to hydrogen bonding. |

| N-H Stretch (Boc-carbamate) | 3400 - 3200 | IR | Can be sensitive to hydrogen bonding. |

| C-H Stretch (Alkyl) | 3000 - 2850 | IR, Raman | Multiple bands corresponding to CH₃ and CH₂ groups. |

| C=O Stretch (Boc group) | 1720 - 1680 | IR | Strong, characteristic absorption. |

| C=O Stretch (Carboxylic Acid) | 1760 - 1690 | IR | Position depends on dimerization and hydrogen bonding. |

| N-H Bend (Boc-carbamate) | 1540 - 1510 | IR | Often coupled with C-N stretching (Amide II band). |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | IR | |

| C-N Stretch | 1250 - 1020 | IR |

Table 1: Expected Characteristic Vibrational Frequencies for this compound.

Advanced Conformational Studies

The biological activity and physical properties of amino acids are intimately linked to their three-dimensional structure and conformational flexibility. Advanced techniques such as Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) simulations are pivotal in exploring the conformational landscape of these molecules.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the ethyl and pentyl groups, the α-proton, and the protons of the Boc group. The chemical shifts and coupling constants (J-values) of these signals can provide information about the dihedral angles and, therefore, the preferred conformation of the side chain. For instance, the coupling between the α-proton and the β-proton can be used to infer the χ₁ torsion angle.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The chemical shifts of the carbonyl carbons of the Boc group and the carboxylic acid are particularly sensitive to the local electronic environment and can be indicative of specific conformational states or intermolecular interactions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Boc (CH₃)₃ | ~1.4 | ~28 | Singlet in ¹H NMR, characteristic upfield shift in ¹³C NMR. |

| Boc Quaternary C | - | ~80 | |

| Boc C=O | - | ~155 | |

| α-CH | ~4.0 - 4.5 | ~55 - 60 | Chemical shift is sensitive to substituents and solvent. |

| β-CH | ~1.8 - 2.2 | ~40 - 45 | |

| Side Chain CH₂/CH₃ | ~0.8 - 1.7 | ~10 - 30 | Complex multiplet patterns are expected in the ¹H NMR. |

| Carboxyl C=O | - | ~175 - 180 | |

| Carboxyl OH | Variable | - | Often a broad singlet in ¹H NMR, may exchange with solvent. |

Table 2: Generalized Expected NMR Chemical Shifts for this compound in a non-polar solvent like CDCl₃. Actual values may vary.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational flexibility and the relative energies of different conformers in various environments (e.g., in a vacuum, in water, or in an organic solvent).

By simulating the trajectory of the molecule over nanoseconds or even microseconds, it is possible to identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes. MD simulations can also be used to calculate theoretical spectroscopic parameters, which can then be compared with experimental data to validate the conformational models.

Computational Chemistry Approaches for Understanding Conformational Preferences

Computational chemistry provides a theoretical framework for understanding the relationship between a molecule's structure and its properties. For this compound, computational methods can be used to predict its stable conformations and to rationalize the experimental spectroscopic data.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometries and relative energies of different conformers of the molecule. These calculations can also predict vibrational frequencies and NMR chemical shifts with a high degree of accuracy, which can be invaluable for interpreting experimental spectra. For instance, DFT calculations can help to assign the complex vibrational bands observed in the IR and Raman spectra to specific molecular motions.

Conformational Searching: To explore the potential energy surface of the molecule, various conformational search algorithms can be employed. These methods systematically or randomly sample different torsional angles of the molecule to identify low-energy conformers. The results of these searches can then be further refined using higher-level QM calculations to obtain a detailed understanding of the conformational landscape. The bulky 3-ethyl-pentanoic side chain is expected to have a significant impact on the accessible conformations around the α-carbon, and computational studies are essential to map out these steric effects.

| Computational Method | Information Obtained | Application to this compound |

| Molecular Mechanics (MM) | Low-energy conformers, potential energy surface | Rapid exploration of the vast conformational space. |

| Density Functional Theory (DFT) | Optimized geometries, relative energies, vibrational frequencies, NMR chemical shifts | Accurate prediction of spectroscopic parameters and conformational energies. |

| Molecular Dynamics (MD) | Time-evolution of conformations, dynamic properties, solvent effects | Understanding the flexibility and behavior of the molecule in solution. |

| Ab initio methods | Highly accurate energies and properties | Benchmarking results from less computationally expensive methods. |

Table 3: Computational Chemistry Approaches for Conformational Analysis.

Future Research Directions and Innovative Methodologies

Advancements in Asymmetric Synthesis of Non-Proteinogenic Amino Acids

Current research in the broader field of NPAA synthesis is focused on several innovative strategies that could be adapted for the production of β,β-disubstituted amino acids like (R)-Boc-2-amino-3-ethyl-pentanoic acid. These include:

Catalytic Enantioselective Methods: The development of novel chiral catalysts, such as transition metal complexes and organocatalysts, is a major area of investigation. These catalysts can facilitate highly enantioselective transformations, reducing the need for chiral auxiliaries or resolutions that can be costly and generate waste. Future work may focus on designing catalysts specifically tailored for the stereoselective alkylation of glycine (B1666218) equivalents or related precursors to introduce the challenging vicinal ethyl groups.

C-H Functionalization: Direct C-H bond functionalization is emerging as a powerful tool for streamlining synthetic routes. nih.gov Applying this strategy to readily available starting materials could provide a more atom-economical pathway to this compound and its analogs. Research may explore the use of photoredox catalysis to activate specific C-H bonds for the introduction of the ethyl groups in a stereocontrolled manner. nih.gov

Biocatalysis: The use of enzymes to perform stereoselective reactions offers significant advantages in terms of specificity and mild reaction conditions. Engineered enzymes could potentially be developed to catalyze the asymmetric synthesis of the 3-ethyl-pentanoic acid backbone, offering a green and efficient alternative to traditional chemical methods.

| Synthesis Advancement | Potential Application to this compound | Anticipated Benefits |

| Chiral Ni(II) Complexes | Asymmetric alkylation of a glycine Schiff base complex. | High diastereoselectivity and recyclable chiral auxiliary. |

| Photoredox Catalysis | Direct C(sp³)–H alkylation of simpler amino acid precursors. nih.gov | Increased atom economy and milder reaction conditions. |

| Engineered Transaminases | Biocatalytic amination of a keto-acid precursor. | High enantioselectivity and sustainable manufacturing. |

Expanding the Scope of this compound in Novel Chemical Entities

The incorporation of NPAAs into peptides and other small molecules is a well-established strategy for modulating their pharmacological properties. chemimpex.com The unique structural features of this compound make it an attractive candidate for creating novel chemical entities with improved therapeutic potential.

Future research in this area will likely focus on:

Peptidomimetics: The bulky diethyl group at the β-position can act as a conformational constraint, forcing the peptide backbone into specific secondary structures like β-turns. nih.govcnr.itwjarr.comrsc.org This is crucial for mimicking the bioactive conformation of natural peptides while enhancing their stability against proteolytic degradation. cnr.it Researchers will likely explore the systematic incorporation of this amino acid into peptide sequences to develop potent and selective agonists or antagonists for various biological targets.

Enhanced Drug Properties: The lipophilic nature of the ethyl groups can improve the membrane permeability and oral bioavailability of peptide-based drugs, which are often limited by their poor absorption. chemimpex.com Future studies will likely investigate the impact of this amino acid on the pharmacokinetic profiles of new drug candidates.

Novel Bioactive Scaffolds: Beyond peptides, this compound can serve as a chiral building block for the synthesis of complex small molecules. Its functional groups allow for diverse chemical modifications, enabling its use in the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Interdisciplinary Approaches in Chemical Biology and Organic Synthesis Research

The interface between chemical biology and organic synthesis provides a fertile ground for innovation. Future research on this compound is expected to benefit from this synergy, leading to the development of novel tools and a deeper understanding of biological processes.

Key interdisciplinary research directions include:

Chemical Probes: The unique steric and electronic properties of this NPAA can be exploited to design chemical probes for studying protein-protein interactions. By incorporating it into a peptide that binds to a specific protein, the bulky side chain can be used to map binding pockets or disrupt protein complexes.

Biosynthetic Engineering: Advances in synthetic biology could enable the production of this compound and its analogs in microbial hosts like E. coli. nih.gov This would involve the design and implementation of novel biosynthetic pathways, offering a sustainable and scalable production method.

Computational Modeling: In conjunction with experimental work, computational modeling will play a crucial role in predicting the conformational effects of incorporating this amino acid into peptides and proteins. This will aid in the rational design of peptidomimetics and other bioactive molecules with desired structural and functional properties.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile tool in the development of next-generation therapeutics and chemical biology probes.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-Boc-2-amino-3-ethyl-pentanoic acid?

- Methodological Answer : Synthesis typically involves Boc-protection of the amine group, followed by selective alkylation and carboxyl group activation. Key steps include:

Reaction Condition Control : Temperature (0–25°C), pH (neutral to slightly acidic), and solvent selection (e.g., DCM or THF) to minimize side reactions .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during intermediate steps, requiring anhydrous conditions to prevent premature cleavage .

Purification : High-performance liquid chromatography (HPLC) or flash chromatography to isolate intermediates and final products .

- Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity, with chiral HPLC ensuring enantiomeric purity (>99% ee) .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention time comparisons against known standards validate purity .

- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer.

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Advanced Research Questions

Q. How can contradictory data between synthetic yield and bioactivity be resolved for Boc-protected amino acid derivatives?

- Methodological Answer : Contradictions may arise from:

- Impurity Artifacts : Trace solvents (e.g., DMF) or unreacted intermediates can inhibit biological activity. Validate purity via 2D-NMR (COSY, HSQC) and LC-MS .

- Stereochemical Drift : Verify enantiomeric stability under storage/assay conditions (e.g., pH 7.4 buffers) using time-resolved chiral HPLC .

- Biological Assay Design : Use orthogonal assays (e.g., receptor binding vs. functional cellular assays) to confirm target engagement. For example, in GABA receptor studies, compare radioligand displacement with electrophysiological responses .

Q. What strategies optimize the synthetic route for this compound to improve scalability?

- Methodological Answer :

- Solvent Screening : Replace low-boiling solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Catalysis : Employ organocatalysts (e.g., proline derivatives) for asymmetric induction during alkylation steps, reducing reliance on chiral auxiliaries .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and automate endpoint detection .

Q. How does the ethyl substituent at position 3 influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Assessment : Calculate logP values (e.g., using ChemAxon software) to predict membrane permeability. Compare to analogues like (R)-Boc-2-amino-3-methyl-pentanoic acid .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. The ethyl group may reduce oxidative metabolism compared to methyl substituents .

- Structural Dynamics : Molecular dynamics simulations (e.g., AMBER force field) model interactions with biological targets (e.g., enzymes or transporters) .

Q. What advanced techniques validate enantiomer-specific biological activity of this compound?

- Methodological Answer :

- Enantiomerically Pure Controls : Synthesize and test the (S)-enantiomer to establish stereospecificity in assays (e.g., IC50 comparisons in receptor binding) .

- Crystallographic Studies : Resolve ligand-receptor co-crystals (e.g., with GABA_B receptors) to visualize binding pocket interactions .

- Pharmacological Profiling : Use knock-out cell lines (e.g., CRISPR-edited) to confirm target specificity and rule off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Force Field Calibration : Re-parameterize molecular docking tools (e.g., AutoDock Vina) using experimental IC50 values to improve predictive accuracy .

- Solvent Accessibility Modeling : Incorporate explicit solvent molecules in MD simulations to account for hydrophobic/hydrophilic interactions .

- Experimental Replication : Conduct dose-response curves in triplicate, controlling for cell passage number and assay plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。